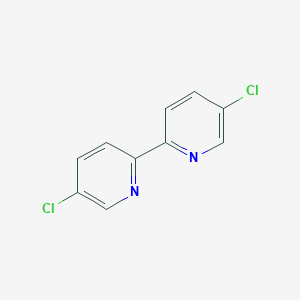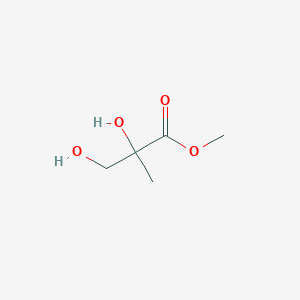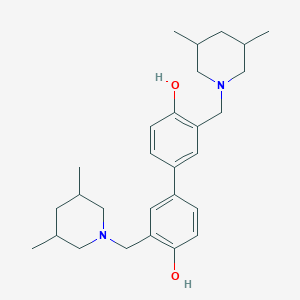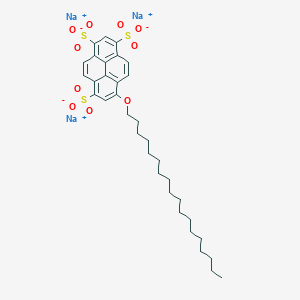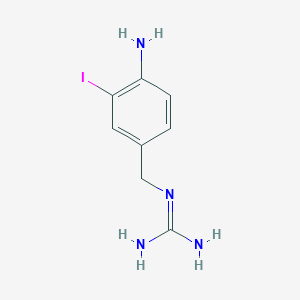
Biotin-19-SS-dutp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bio-19-SS-dutp is a biotinylated nucleotide analog containing a disulfide bond in the 12-atom linker joining biotin to the C-5 of the pyrimidine ring. This compound is an efficient substrate for Escherichia coli DNA polymerase I and supports DNA synthesis in standard nick-translation reactions . Bio-19-SS-dutp is particularly useful in the recovery of protein-DNA complexes from avidin affinity columns under non-denaturing conditions .
Preparation Methods
Bio-19-SS-dutp is synthesized and purified by a modification of established procedures. The synthesis involves the incorporation of a disulfide bond in the 12-atom linker joining biotin to the C-5 of the pyrimidine ring . The synthetic route typically includes the following steps:
Preparation of the Biotinylated Nucleotide: The biotinylated nucleotide is synthesized by attaching biotin to the nucleotide through a disulfide bond.
Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Bio-19-SS-dutp undergoes several types of chemical reactions, including:
Scientific Research Applications
Bio-19-SS-dutp has a wide range of scientific research applications, including:
Mechanism of Action
Bio-19-SS-dutp exerts its effects through the following mechanisms:
DNA Synthesis: Acts as a substrate for DNA polymerase I, supporting DNA synthesis in nick-translation reactions.
Protein-DNA Complex Recovery: The disulfide bond in Bio-19-SS-dutp allows for the reversible binding of biotinylated DNA to avidin affinity columns, facilitating the recovery of intact protein-DNA complexes under non-denaturing conditions.
Comparison with Similar Compounds
Bio-19-SS-dutp is unique compared to other biotinylated nucleotide analogs due to its chemically cleavable disulfide bond. Similar compounds include:
Bio-4-dutp: Another biotinylated nucleotide analog with a different linker structure.
Bio-11-dutp: Similar to Bio-19-SS-dutp but with a different linker length and structure.
Bio-19-SS-dutp’s unique disulfide bond allows for the reversible binding and recovery of biotinylated DNA, making it particularly useful in applications requiring the isolation of specific protein-DNA complexes .
Properties
CAS No. |
104142-46-3 |
|---|---|
Molecular Formula |
C33H54N7O18P3S3 |
Molecular Weight |
1025.9 g/mol |
IUPAC Name |
[[5-[2,4-dioxo-5-[(E)-3-[3-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethyldisulfanyl]propanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C33H54N7O18P3S3/c41-23-17-29(56-24(23)19-55-60(51,52)58-61(53,54)57-59(48,49)50)40-18-21(31(45)39-33(40)47)7-6-13-35-28(44)11-15-63-64-16-14-36-27(43)9-2-1-5-12-34-26(42)10-4-3-8-25-30-22(20-62-25)37-32(46)38-30/h6-7,18,22-25,29-30,41H,1-5,8-17,19-20H2,(H,34,42)(H,35,44)(H,36,43)(H,51,52)(H,53,54)(H2,37,38,46)(H,39,45,47)(H2,48,49,50)/b7-6+ |
InChI Key |
BVFVAYBZGIQMFG-VOTSOKGWSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Isomeric SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyms |
Bio-19-SS-dUTP biotin-19-SS-dUTP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
